2-Cyclopropoxypyridin-3-ol

Description

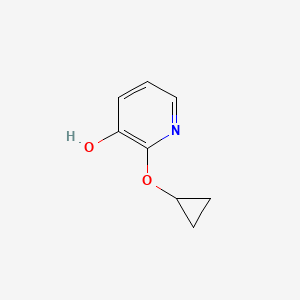

2-Cyclopropoxypyridin-3-ol is a pyridine derivative featuring a cyclopropoxy substituent at the 2-position and a hydroxyl group at the 3-position of the pyridine ring. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and hydrogen-bonding capabilities .

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-cyclopropyloxypyridin-3-ol |

InChI |

InChI=1S/C8H9NO2/c10-7-2-1-5-9-8(7)11-6-3-4-6/h1-2,5-6,10H,3-4H2 |

InChI Key |

RHLKZKNHMMRRIE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1OC2=C(C=CC=N2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxypyridin-3-ol typically involves the cyclopropylation of pyridin-3-ol. One common method includes the reaction of pyridin-3-ol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of 2-Cyclopropoxypyridin-3-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxypyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form cyclopropyl-substituted pyridines.

Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products:

Oxidation: Formation of cyclopropylpyridine ketones or aldehydes.

Reduction: Formation of cyclopropyl-substituted pyridines.

Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Cyclopropoxypyridin-3-ol has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxypyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group and the cyclopropoxy moiety contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Cyclopropoxypyridin-3-ol with pyridine derivatives and cyclopropane-containing analogs from the evidence. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

*Hypothetical compound; †Calculated using average atomic masses.

Substituent Effects on Reactivity

- Electron-Donating vs. Withdrawing Groups: The hydroxyl group in 2-Cyclopropoxypyridin-3-ol is electron-withdrawing, which contrasts with the electron-donating amino group in 2-Aminopyridin-3-ol. This difference would reduce nucleophilicity at the pyridine ring compared to the amino analog .

Physicochemical Properties

- Solubility: 2-Cyclopropoxypyridin-3-ol is expected to have moderate water solubility due to the hydroxyl group, but lower than 2-Aminopyridin-3-ol (polar -NH₂ group). Its lipophilicity would exceed that of 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol, which has two methoxy groups .

- Stability : Cyclopropane rings are prone to ring-opening under UV light or oxidative conditions, as seen in cyclopropylpyridine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.